molecular formula C17H18N2O5S2 B11653970 methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

Cat. No.: B11653970
M. Wt: 394.5 g/mol
InChI Key: ZQROBGUYCRPNOA-SDNWHVSQSA-N
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Description

Methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a hexanoate ester. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate

InChI

InChI=1S/C17H18N2O5S2/c1-24-15(20)8-3-2-4-9-18-16(21)14(26-17(18)25)11-12-6-5-7-13(10-12)19(22)23/h5-7,10-11H,2-4,8-9H2,1H3/b14-11+

InChI Key

ZQROBGUYCRPNOA-SDNWHVSQSA-N

Isomeric SMILES

COC(=O)CCCCCN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S

Canonical SMILES

COC(=O)CCCCCN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This is followed by the esterification of the resulting compound with hexanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiazolidinones and nitro derivatives. These products can have different biological activities and applications .

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